molecular formula C17H16N4O2S B11670563 N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 302917-84-6

N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11670563
CAS No.: 302917-84-6
M. Wt: 340.4 g/mol
InChI Key: NZOZVBZTCOGKFI-WOJGMQOQSA-N
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Description

Structural Analysis of N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Molecular Architecture and Stereochemical Features

The compound features a pyrazole core substituted at position 3 with a carbohydrazide moiety and at position 5 with a 5-methylthiophen-2-yl group. The carbohydrazide chain terminates in an (E)-configured 2-hydroxyphenyl ethylidene substituent. Key structural attributes include:

Property Value
Molecular Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.40 g/mol
SMILES O=C(C1=NNC(C2=CC=C(C)S2)=C1)N/N=C(C3=CC=CC=C3O)\C
Hydrogen Bond Donors (HBD) 2 (hydrazide NH and phenolic OH)
Hydrogen Bond Acceptors (HBA) 5 (carbonyl O, pyrazole N, thiophene S)

The (E)-configuration of the ethylidene group is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent hydrazide nitrogen, creating a planar arrangement that enhances π-conjugation across the molecule. The methylthiophene substituent introduces steric bulk and electron-rich characteristics, influencing intermolecular interactions in solid-state packing.

Spectroscopic Characterization

FT-IR Analysis
  • O–H Stretch : A broad peak at ~3200 cm⁻¹ corresponds to the phenolic -OH group.
  • N–H Stretch : Sharp bands at ~3300 cm⁻¹ (hydrazide NH) and ~3100 cm⁻¹ (pyrazole NH).
  • C=O Stretch : A strong absorption at ~1680 cm⁻¹ confirms the carbonyl group of the carbohydrazide moiety.
  • C=N Stretch : A medium-intensity peak at ~1600 cm⁻¹ arises from the imine bond in the ethylidene group.
¹H NMR Analysis
Proton Environment δ (ppm) Multiplicity
Phenolic -OH 10.2 Singlet
Hydrazide NH 9.8 Singlet
Pyrazole NH 8.5 Singlet
Thiophene H-3/H-4 7.2–7.4 Doublet
Methylthiophene CH₃ 2.5 Singlet

The downfield shift of the phenolic -OH proton (δ 10.2 ppm) reflects strong intramolecular hydrogen bonding. The ethylidene proton (δ 8.1 ppm, singlet) exhibits deshielding due to conjugation with the adjacent carbonyl group.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 341.2 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₂S. Fragmentation patterns include:

  • Loss of H₂O (m/z 323.1) from the phenolic -OH group.
  • Cleavage of the hydrazide bond (m/z 210.0 corresponding to the pyrazole-thiophene fragment).

Comparative Analysis with Pyrazole-Thiophene Hybrid Scaffolds

Structural and Electronic Comparisons
Compound Key Substituents Log P HBA
This compound 2-Hydroxyphenyl, methylthiophene 2.1 5
2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide Thiophene-2-carbonyl 3.4 4

The hydroxyphenyl group in the target compound increases polarity (lower Log P) compared to thiophene-carbonyl analogs, enhancing aqueous solubility. However, the methylthiophene substituent introduces steric hindrance, reducing crystal packing efficiency compared to unsubstituted thiophene derivatives.

Biological Implications
  • The hydroxyphenyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites), potentially improving binding affinity.
  • Methylthiophene enhances lipophilicity, favoring membrane permeability in cellular assays.

Properties

CAS No.

302917-84-6

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-10-7-8-16(24-10)13-9-14(20-19-13)17(23)21-18-11(2)12-5-3-4-6-15(12)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+

InChI Key

NZOZVBZTCOGKFI-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Role of Acid Catalysis

The condensation step is pH-dependent, with optimal yields achieved at pH 2–3. Protonation of the carbohydrazide’s NH₂ group enhances electrophilicity, facilitating nucleophilic attack by the ketone’s carbonyl oxygen. Excess acidity (pH < 1) inhibits the reaction by fully protonating the hydrazide.

Solvent Effects

Ethanol promotes solubility of both reactants and stabilizes the hydrazone product through hydrogen bonding. Polar aprotic solvents (e.g., DMF) reduce yields due to poor Schiff base precipitation.

Comparative Analysis of Synthetic Routes

Table 1: Yield Comparison for Key Steps

StepYield (%)Conditions
Pyrazole Formation68–72Ethanol, reflux, 6 hours
Carbohydrazide Synthesis85–88Ethanol, HCl, 70°C, 4 hours
Hydrazone Condensation60–65Ethanol, acetic acid, reflux, 8 hours

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxyphenyl vs. 4-Hydroxyphenyl Substitution

Compound : N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (C17H16N4O2S)

  • Key Difference : Hydroxyl group at the para position on the phenyl ring.
  • Impact :
    • Solubility : The para-hydroxyl group may improve aqueous solubility compared to the ortho-isomer due to reduced steric hindrance.
    • Hydrogen Bonding : Para-substitution allows for linear hydrogen-bonding networks, whereas ortho-substitution may favor intramolecular H-bonding with the adjacent ethylidene group.
    • Bioactivity : Positional isomerism could alter binding to biological targets, as seen in studies of hydroxyphenyl derivatives in enzyme inhibition .

Substituent Variation on Thiophene and Arylidene Groups

Compound : 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C14H10ClN5O2S)

  • Key Differences :
    • Thiophene substituent: Chlorine (electron-withdrawing) vs. methyl (electron-donating).
    • Arylidene group: Furyl vs. hydroxyphenyl.
  • Lipophilicity: Chlorine raises logP compared to methyl, improving membrane permeability but reducing solubility. Aromatic Interactions: Furyl groups exhibit weaker π-stacking than thiophene or phenyl rings, affecting supramolecular assembly .

Extended Conjugation and Methoxy Substitution

Compound : N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

  • Methoxy group: Electron-donating substituent vs. hydroxyl.
  • Impact :
    • Stability : Extended conjugation may enhance photostability.
    • Solubility : Methoxy groups increase lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl.
    • Biological Interactions : Methoxy-phenyl derivatives often exhibit altered pharmacokinetics due to metabolic O-demethylation pathways .

Halogenated Arylidene Derivatives

Compound : N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (C17H15ClN4OS)

  • Key Differences :
    • 4-Chlorophenyl vs. 2-hydroxyphenyl.
  • Impact :
    • Electron Density : Chlorine’s electronegativity reduces electron density on the aryl ring, affecting redox behavior.
    • Bioactivity : Chlorinated analogs are often associated with enhanced antimicrobial activity but may exhibit higher toxicity .

Heterocyclic and Amino-Substituted Analogs

Compound: N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

  • Key Differences: Diethylamino group (strong electron donor) vs. hydroxyl. Furyl vs. thiophene.
  • Impact: Solubility: Diethylamino groups enhance solubility in acidic media via protonation.

Biological Activity

N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC17H16N4O2S
Molecular Weight340.4 g/mol
SMILESCC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O
InChIInChI=1S/C17H16N4O2S/c1-10-7-8-16(24-10)13...

The compound's structure includes functional groups that may contribute to its biological activity, such as the hydroxyl group and the thiophene moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. Studies highlight their ability to inhibit specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory activities. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. For example, some derivatives have demonstrated effectiveness in reducing nitric oxide production in macrophages .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Some studies have reported that similar compounds exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrazole ring can significantly affect potency and selectivity against specific biological targets. For instance:

SubstituentEffect on Activity
Hydroxyl GroupEnhances solubility and bioactivity
Methylthio GroupIncreases lipophilicity and potential target interaction

Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives, including compounds structurally related to this compound, for their antitumor efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting promising potential for further development .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related pyrazole derivatives in a murine model of inflammation. The study demonstrated that these compounds significantly reduced edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .

Study 3: Antimicrobial Testing

In vitro tests were conducted on several pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for N'-(1-(2-hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide?

The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

  • Step 1 : Preparation of the pyrazole-3-carbohydrazide core by reacting ethyl 5-methylthiophene-2-carboxylate with hydrazine hydrate under reflux in ethanol (80°C, 6–8 hours) to form the hydrazide intermediate .
  • Step 2 : Condensation with 2-hydroxyacetophenone derivatives in DMF or ethanol, catalyzed by K₂CO₃ (1.2 mmol) at room temperature for 12–24 hours .
  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 ratio) yields >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyphenyl and methylthiophene groups). For example, a singlet at δ 2.3 ppm in ¹H NMR indicates the methyl group on thiophene .
  • X-ray Crystallography : To resolve stereochemistry and hydrogen bonding (e.g., intramolecular H-bonding between the hydroxyl group and hydrazide moiety) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 381.12) .

Advanced: How can computational methods like DFT and molecular docking enhance understanding of this compound’s bioactivity?

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry, calculate electrostatic potential maps, and predict reactive sites (e.g., electrophilic regions at the pyrazole ring) .
  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Key parameters: grid box size 60 × 60 × 60 Å, exhaustiveness = 20. Analyze binding affinities (ΔG ≤ −8.5 kcal/mol suggests strong inhibition) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyrazole-carbohydrazide derivatives?

  • Substituent Variation : Systematically modify the hydroxyphenyl (e.g., chloro, nitro groups) and thiophene (e.g., trifluoromethyl) moieties. Compare IC₅₀ values in enzymatic assays .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase. A study on similar compounds showed that the hydrazide group is essential for α-amylase inhibition .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

  • Case Study : If experimental ¹H NMR shows unexpected splitting (e.g., for the ethylidene proton), re-optimize the DFT model with solvent effects (PCM for DMSO) .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling interactions. For example, a NOESY correlation between the hydroxyphenyl and pyrazole protons may indicate restricted rotation .

Advanced: What solvent systems minimize side reactions during hydrazide formation?

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk acylhydrazine byproducts. Use ethanol/water (3:1) with catalytic acetic acid to suppress hydrolysis .
  • Reaction Monitoring : TLC (silica gel, UV detection) at 0.5-hour intervals ensures intermediates (e.g., Schiff base) do not degrade .

Advanced: How to assess the compound’s stability under physiological conditions?

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Analyze degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). A >90% recovery indicates robustness .
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours. Significant degradation (>10%) necessitates storage in amber vials .

Advanced: What are the common byproducts in this compound’s synthesis, and how are they identified?

  • Byproducts :
    • Oxidative dimerization : Detectable via HRMS (m/z 762.24 for [2M+H]⁺) .
    • Hydrazine adducts : Characterized by IR (N-H stretch at 3300–3400 cm⁻¹) .
  • Mitigation : Use inert atmosphere (N₂) and reduce reaction time to <12 hours .

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